molecular formula C5H4Cl2 B12555304 2,3-Dichlorobicyclo[1.1.1]pent-1-ene CAS No. 143104-83-0

2,3-Dichlorobicyclo[1.1.1]pent-1-ene

Cat. No.: B12555304
CAS No.: 143104-83-0
M. Wt: 134.99 g/mol
InChI Key: PZAFLLHRONHVME-UHFFFAOYSA-N
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Description

2,3-Dichlorobicyclo[1.1.1]pent-1-ene is a specialized organic compound designed for advanced research and development, particularly in medicinal chemistry. It features the bicyclo[1.1.1]pentane (BCP) scaffold, which is widely recognized as a valuable bioisostere for para -substituted benzene rings and alkyne bonds . Incorporating BCP cores into lead compounds can significantly improve key pharmaceutical properties, such as metabolic stability, solubility, and membrane permeability . The presence of two chlorine atoms on the strained carbon bridge and the unsaturation of the pent-1-ene structure provides distinct synthetic handles for further functionalization. This makes the compound a highly versatile and strategic intermediate for constructing complex molecular architectures in drug discovery programs . Researchers can leverage this scaffold in various synthetic methodologies, including photocatalyzed radical reactions, to create novel, sp3-rich molecules for screening against biological targets . This product is intended for research purposes only and is not intended for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143104-83-0

Molecular Formula

C5H4Cl2

Molecular Weight

134.99 g/mol

IUPAC Name

2,3-dichlorobicyclo[1.1.1]pent-1-ene

InChI

InChI=1S/C5H4Cl2/c6-4-3-1-5(4,7)2-3/h1-2H2

InChI Key

PZAFLLHRONHVME-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1(C2)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2,3 Dichlorobicyclo 1.1.1 Pent 1 Ene and Its Analogs

Strain-Release Driven Reactivity

The substantial strain energy encapsulated within the bicyclo[1.1.1]pentane framework is a primary driver of its chemical behavior. researchgate.netrhhz.net This strain, arising from distorted bond angles and lengths, enhances the reactivity of the molecule, making it susceptible to reactions that can alleviate this internal energy. researchgate.net Reactions of its precursor, [1.1.1]propellane, are often termed "strain-release" additions, which benefit from transition state stabilization through the delocalization of electron density from the breaking central C-C bond. nih.govacs.orgrsc.org

Homolytic Opening of Strained Rings

The central carbon-carbon bond in [1.1.1]propellane, the precursor to many BCP derivatives, is particularly susceptible to homolytic cleavage. findaphd.comlboro.ac.uk This reactivity is harnessed in the synthesis of 1,3-disubstituted BCPs through the addition of radicals. researchgate.net The process involves the attack of a radical species on the central bond of [1.1.1]propellane, leading to the formation of a bridgehead BCP radical. nih.govacs.org This intermediate can then be trapped by another reagent. For instance, photoredox catalysis can be used to generate alkyl radicals from various precursors, which then add to [1.1.1]propellane. nih.gov This strategy has been successfully employed to create a wide array of functionalized BCPs, including those with α-quaternary centers and C,N-difunctionalization patterns. nih.govacs.org The stability of the BCP core, despite its high strain energy, generally prevents unwanted ring-opening reactions once the initial propellane bond is cleaved and functionalized. nih.gov

Cycloreversion Processes in BCP Derivatives

While BCPs are generally kinetically inert to ring-opening, their thermal decomposition provides insight into cycloreversion pathways. nih.gov The thermal decomposition of the parent bicyclo[1.1.1]pentane in the vapor phase yields 1,4-pentadiene (B1346968) as the sole product. acs.orgibm.com This process follows first-order kinetics and is believed to be a homogeneous, unimolecular reaction. acs.org The high activation energy for this process underscores the kinetic stability of the BCP framework. acs.org For substituted derivatives, the stability can be influenced by the nature of the substituents. For example, certain 1-thio/1-amino BCP derivatives with electron-accepting groups at a bridge position are noted to be unstable, likely due to their propensity to undergo ring-opening driven by strain release. chemrxiv.org The thermal behavior of various BCP derivatives has been studied, revealing that hydroxymethyl substitution can lead to more rapid thermal decomposition compared to iodo-substituted systems. uq.edu.au

Rearrangement Reactions and Valence Isomerizations

The high strain energy of the bicyclo[1.1.1]pentane skeleton and its precursors also drives a variety of rearrangement and isomerization reactions, leading to diverse molecular architectures.

Thermal Rearrangements of Propellane Precursors

[1.1.1]Propellane, a key precursor to BCP derivatives, undergoes thermal rearrangement to form other cyclic compounds. researchgate.net Gas-phase pyrolysis of [1.1.1]propellane leads primarily to 3-methylenecyclobutene and its isomerization product, 1,2,4-pentatriene, through what is believed to be a heterogeneous side reaction on the vessel surface. researchgate.net The main unimolecular reaction pathway, however, produces dimethylenecyclopropane and its isomer, ethenylidenecyclopropane. researchgate.net The kinetics of this rearrangement have been determined, providing insight into the energy landscape of these strained systems. researchgate.net These thermal isomerizations highlight the complex reactivity of propellanes and their potential to serve as precursors to various cyclic and acyclic structures. researchgate.net

Carbene-Mediated Rearrangements and Intramolecular C-H Insertion

Carbenes, highly reactive intermediates, can be generated from precursors related to the BCP framework and participate in unique rearrangements. chemrxiv.orgnih.gov An unprecedented researchgate.netnih.gov-sigmatropic rearrangement has been developed using [1.1.1]propellane as a carbene precursor under copper catalysis. chemrxiv.orgchemrxiv.org This reaction provides access to functionalized allenylated or allylated methylenecyclobutanes. chemrxiv.orgnih.gov The mechanism is thought to involve the activation of the C-C bonds in [1.1.1]propellane to generate a metal carbene, which then undergoes rearrangement. chemrxiv.org

Furthermore, intramolecular C-H insertion is a characteristic reaction of carbenes. youtube.comwikipedia.org While not directly demonstrated for 2,3-Dichlorobicyclo[1.1.1]pent-1-ene, the principle is well-established for related systems. For instance, carbenes generated within a molecule can insert into a C-H bond elsewhere in the same molecule to form a new ring. youtube.comnih.gov This type of reaction is often facilitated by rhodium catalysts and is a powerful tool for constructing complex cyclopentane (B165970) derivatives from acyclic diazo precursors. wikipedia.orgprinceton.edu The synthesis of the BCP framework itself can be achieved via the insertion of a carbene into the central bond of a bicyclo[1.1.0]butane precursor. researchgate.netchemrxiv.org

Valence Isomerism in Related Strained Silicon-Containing Systems

Replacing carbon atoms with silicon in strained bicyclic systems introduces new modes of reactivity and valence isomerism. nih.govchemistryviews.org In analogs of bicyclo[1.1.0]butane, such as 2-phospha-4-silabicyclo[1.1.0]butane, the introduction of heteroatoms significantly alters the stability of valence isomers compared to the all-carbon parent compound. nih.govresearchgate.net Theoretical studies show that for the P,Si-substituted system, the thermodynamically preferred isomer is the monocyclic 1,2-dihydro-1,2-phosphasilete, unlike the all-carbon case which favors the acyclic 1,3-butadiene (B125203) structure. researchgate.net An unusual direct isomerization pathway from the bicyclic structure to the monocyclic phosphasilete has been identified computationally. researchgate.net

This demonstrates that the principles of valence isomerism are highly dependent on the constituent atoms of the strained ring system. beilstein-journals.org The ability of silicon to be enclosed in a strained bicyclic scaffold can dramatically alter the reactivity of attached functional groups, such as inducing strong Brønsted acidity in a normally hydridic Si-H bond. nih.gov These strained silicon heterocycles can undergo ring expansion reactions, driven by the release of ring strain, to form larger, more stable heterocyclic systems. chemistryviews.org

Reaction Mechanisms Involving Reactive Intermediates

The reactivity of the bicyclo[1.1.1]pentane system is profoundly influenced by its high strain energy and the accessibility of reactive intermediates. These intermediates, particularly radicals, are central to the functionalization of the BCP core.

Radical Pathways and Intermediates

Radical reactions are a cornerstone for the synthesis of functionalized bicyclo[1.1.1]pentanes, primarily through the ring-opening of [1.1.1]propellane. acs.org This precursor reacts readily with a wide variety of carbon- and heteroatom-centered radicals. acs.org The process is efficient because the addition of a radical to the central, highly strained C1-C3 bond of propellane forms a more stable bridgehead BCP radical intermediate (I), releasing significant ring strain. acs.orgnih.gov This intermediate can then be trapped to form mono- or di-substituted BCPs. acs.org

The generation of the initial radical species can be achieved through various methods, including photoredox catalysis, which has significantly expanded the scope of these transformations. acs.org For instance, photoredox-catalyzed atom-transfer radical addition (ATRA) reactions allow for the use of organic halides as radical precursors. acs.org Dual catalysis systems, often combining a photoredox catalyst with a copper catalyst, enable multicomponent reactions where an alkyl radical adds to propellane, and the resulting BCP radical is trapped by a copper complex, leading to highly functionalized products. acs.orgchemistryviews.orgprinceton.edu

Table 1: Examples of Radical Precursors for BCP Synthesis
Radical Precursor TypeGeneration MethodResulting BCP FunctionalityReference
Organic Halides (R-X)Photoredox CatalysisAlkyl or Aryl Substituted BCPs acs.org
Carboxylic AcidsPhotoredox/Hypervalent IodineAlkyl Substituted BCPs chemistryviews.org
AldehydesPhotoredox/HAT Catalysisα-Chiral BCPs acs.org
Glucosyl BromideRadical InitiatorBicyclopentyl (B158630) C-glycosides chemrxiv.org

The radical pathway is generally favored over anionic additions to propellane because less electron density needs to be accommodated within the compact propellane cage during the transition state. acs.org This has led to the development of a multitude of strategies for generating diverse BCPs through radical intermediates. acs.org

Olefinic Strain and Bridgehead Reactivity

The bicyclo[1.1.1]pentane framework is characterized by immense strain energy, calculated to be approximately 66.6 kcal/mol relative to the acyclic pentane. acs.orgnih.gov This strain arises from severe bond angle distortion within the cage structure. researchgate.net Despite this high strain, the BCP scaffold is remarkably robust. nih.gov The reactivity of the system is dominated by the chemistry of its precursor, [1.1.1]propellane, which features an "inverted" tetrahedral geometry at the bridgehead carbons, making the central C1–C3 σ-bond highly susceptible to cleavage. bohrium.combris.ac.uk Reactions that open this central bond are thermodynamically favorable as they relieve a significant portion of the ring strain.

The introduction of a double bond at a bridgehead position, as implied by the name bicyclo[1.1.1]pent-1-ene, would result in a structure with extreme olefinic strain due to the pyramidalization of the sp²-hybridized carbon. Theoretical studies on related systems suggest that such bridgehead olefins are highly unstable and exist only as transient intermediates, quickly rearranging to more stable carbene structures. researchgate.net

Once the BCP core is formed, its bridgehead positions exhibit unique reactivity. For example, a bridgehead amine on a BCP scaffold (1-aminobicyclo[1.1.1]pentane) shows exceptional nucleophilicity. nih.govnih.gov This enhanced reactivity is attributed to a combination of low steric hindrance around the amine group and high intrinsic nucleophilicity, a consequence of the electronic structure of the strained cage. nih.govnih.govresearchgate.net

Table 2: Comparative Strain Energies of Cyclic Compounds
CompoundStrain Energy (kcal/mol)Reference
Bicyclo[1.1.1]pentane66.6 acs.orgnih.gov
Bicyclo[1.1.0]butane65-68 researchgate.net
Tricyclo[2.1.0.0²,⁵]pentaneHigher than BCP bohrium.com

Transition-Metal Catalyzed Transformations

Transition metals offer alternative pathways for the transformation of the BCP scaffold, enabling reactions that are distinct from the more common radical or anionic additions. These methods can lead to different ring-opening products or allow for the selective functionalization of otherwise inert C-H bonds.

Ring-Opening Reactions (e.g., Copper-Catalyzed)

While transition-metal catalyzed reactions of [1.1.1]propellane are less common than radical additions, they are an emerging area of interest. bris.ac.uk Copper catalysis, in particular, has proven versatile. In some cases, copper catalysts are used in conjunction with photoredox systems for multicomponent couplings. chemistryviews.orgprinceton.edu In these reactions, a photogenerated radical adds to propellane, and the resulting bridgehead BCP radical is intercepted by a copper(II) species. Reductive elimination from the resulting copper(III) intermediate furnishes a 1,3-difunctionalized BCP. acs.orgchemistryviews.org

However, copper can also catalyze entirely different modes of reactivity. For example, a copper-catalyzed reaction between [1.1.1]propellane and terminal alkynes does not produce the expected BCP derivative. Instead, it results in a ring-opening that yields exocyclic allenic cyclobutanes. researchgate.net This transformation highlights that the reaction outcome is highly dependent on the catalyst and reaction conditions, moving beyond simple addition across the central bond to achieve more profound skeletal rearrangements. bris.ac.ukresearchgate.net

Chelation-Guided C-H Functionalization Coupled with Ring Scission

Direct functionalization of the BCP's C-H bonds presents a significant challenge due to their general inertness. springernature.com However, recent advances have enabled such transformations, particularly through chelation-guided strategies. While the prompt mentions ring scission, the predominant focus in the literature has been on C-H functionalization that preserves the strained BCP core. nih.govresearchgate.net

The palladium-mediated directed C(2)-H functionalization of BCPs is a notable achievement in this area. nih.gov Initial attempts to achieve this transformation were unsuccessful. nih.gov Mechanistic studies, including DFT calculations and stoichiometric experiments, revealed that while cyclometalation at a palladium(II) center was kinetically fast, the resulting palladacycle intermediate was often thermodynamically unstable. nih.gov The breakthrough came with the use of specific directing groups, such as pyridine (B92270) N-oxide, or supporting ligands like DMSO, which enabled the isolation of stable BCP palladacycles. nih.gov These stable intermediates could then undergo single-electron transfer reactions with aryl radicals or electrophilic functionalization to yield C(2)-functionalized BCPs in synthetically useful yields. nih.gov This approach provides a powerful method for accessing ortho- or meta-substituted arene bioisosteres, which were previously difficult to synthesize. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Bcp Derivatives

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and understanding the bonding within a molecule.

High-resolution infrared spectroscopy provides detailed information about the vibrational and rotational energy levels of a molecule in the gas phase. nih.gov For strained bicyclic systems, this technique can yield precise rotational constants, which are invaluable for determining the molecule's geometry. nih.gov The analysis of rovibrational spectra allows for the determination of moments of inertia, which can be used in structural studies.

The infrared spectra of alkenes are typically characterized by C-H stretching peaks between 3100 and 3000 cm⁻¹ and a C=C stretching peak between 1680 and 1630 cm⁻¹. spectroscopyonline.com The strain within the bicyclic framework of a molecule like 2,3-Dichlorobicyclo[1.1.1]pent-1-ene would be expected to influence the vibrational frequencies. Increased angle strain can shift the stretching frequency of exocyclic double bonds to higher wavenumbers. youtube.com While specific high-resolution IR data for this compound is not available, studies on related strained systems demonstrate the utility of this method. For instance, the analysis of various N-substituted two-ring polycyclic aromatic hydrocarbons has provided accurate descriptions of their ground and low-energy excited vibrational states. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual atoms.

For BCP derivatives, NMR spectroscopy is essential for confirming the substitution pattern and stereochemistry. The rigid nature of the BCP cage often leads to well-resolved spectra. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are routinely used to establish connectivity and make unambiguous assignments. chemrxiv.orgnih.gov

For example, in the characterization of various functionalized BCPs, including those embedded in porphyrinoids, 2D NMR spectroscopy was crucial for determining the conformation of the pyrrole (B145914) rings relative to the BCP core. chemrxiv.orgnih.gov While specific NMR data for this compound is not documented, data for related chlorinated BCPs provide insight. For instance, the ¹H NMR spectrum of 1-chlorobicyclo[1.1.1]pentane shows signals at δ 2.27 (s, 6H) and 2.77 (s, 1H). datapdf.com For 1,3-dichlorobicyclo[1.1.1]pentane, a singlet is observed at δ 2.43. datapdf.com The ¹³C NMR spectra are also informative, with chemical shifts being sensitive to the substitution on the BCP cage. nih.govresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Chlorinated Bicyclo[1.1.1]pentanes

Compound Chemical Shift (δ, ppm) Multiplicity
1-Chlorobicyclo[1.1.1]pentane 2.27 (CH₂) s
2.77 (CH) s
1,3-Dichlorobicyclo[1.1.1]pentane 2.43 (CH₂) s

Data sourced from reference datapdf.com.

Isotopic labeling is a powerful technique used in conjunction with NMR spectroscopy to elucidate reaction mechanisms. By replacing an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), the fate of specific atoms during a reaction can be traced. lboro.ac.uknih.gov This approach has been instrumental in understanding the rearrangements and reactivity of strained systems like BCPs.

For instance, deuterium (B1214612) labeling studies have been employed to distinguish between different pathways for the ring-opening of BCP derivatives. lboro.ac.uk Similarly, ¹³C labeling has been used to investigate the rearrangement of carbenes derived from BCPs, providing evidence for the formation of elusive bridgehead olefins. researchgate.net These studies are crucial for understanding the fundamental chemistry of these strained molecules, which can then be applied to predict the behavior of derivatives like this compound.

X-ray Crystallography and Electron Diffraction

While NMR provides structural information in solution, X-ray crystallography and electron diffraction provide precise data on bond lengths and angles in the solid state and gas phase, respectively.

The high degree of strain in BCPs results in unusual structural parameters. X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline BCP derivatives. It has been used to confirm the exact positions of halogen atoms in polyhalogenated BCPs and to analyze the impact of substituents on the cage geometry. nih.gov For example, the crystal structures of various polyhalogenated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids have been determined, providing precise measurements of bond lengths and angles. nih.govresearchgate.net

Electron diffraction is used to determine the structure of molecules in the gas phase. This technique has been applied to small bicyclic hydrocarbons, providing accurate structural parameters that have been compared to those of other cyclic systems. nist.govaip.orgcaltech.edu For 1-chlorobicyclo[1.1.1]pentane, microwave spectroscopy, a related gas-phase technique, has been used to determine its effective structure. nist.gov

Table 2: Selected Bond Distances (Å) and Angles (°) for 1-Chlorobicyclo[1.1.1]pentane from Microwave Spectroscopy

Parameter Value
C-Cl Bond Length 1.761
C₁-C₃ Bond Length 1.836
C₁-C₂ Bond Length 1.536
C₂-C₄ Angle 73.8°

Data represents effective parameters (r₀) and is sourced from reference nist.gov.

These experimental values are often complemented by Density Functional Theory (DFT) calculations, which can predict the geometries and relative energies of different isomers and conformations. researchgate.netnih.govscm.com Such computational studies are particularly valuable for highly reactive or difficult-to-synthesize compounds like this compound.

Conformational Analysis in Crystal Structures

Single crystal X-ray diffraction has been used to characterize a variety of BCP derivatives. nih.gov For instance, the analysis of pyridyl-substituted BCPs has provided clear structural confirmation. escholarship.org The non-bonding distance between the bridgehead carbons in BCP derivatives can be influenced by the substituents. In one study, this distance was found to increase from 1.845 Å in the parent bicyclo[1.1.1]pentane to 1.858 (4) Å in a dicarboxylate bridged binuclear titanium complex. researchgate.net

Studies on co-crystals, such as those involving BCP-1,3-dicarboxylic acid, have revealed complex hydrogen-bonding networks and surprising stoichiometric ratios. nih.gov The crystal structure of an α-Cyclodextrin inclusion complex with a BCP derivative has also been elucidated, demonstrating how the BCP guest resides within the hydrophobic cavity of the cyclodextrin (B1172386) host. researchgate.net

The structural data for several BCP derivatives have been deposited in the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further research. escholarship.org

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentaneMonoclinicP2₁/nAryl rings inclined at 59.38° nih.gov
1,3-Bisiodobicyclo[1.1.1]pentaneMonoclinicP2₁/cAsymmetric unit contains one molecule nih.gov
BCP-1,3-dicarboxylic acid co-crystal with TriethylamineMonoclinicC2/c1:1 ratio of Et₃N to BCP with partial deprotonation nih.gov
Pyridyl-substituted BCP, TFA salt--Unambiguous characterization of the functionalized BCP escholarship.org
Bicyclo[1.1.1]pentylpyridinium Salts--Characterized by single-crystal X-ray crystallography acs.org

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of BCP derivatives, as well as for gaining insight into their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is frequently employed to confirm the elemental composition of newly synthesized BCP compounds with high accuracy. nih.govacs.org

Electron impact (EI) mass spectrometry can reveal characteristic fragmentation patterns. For one BCP derivative, the mass spectrum showed a parent peak at an m/e of 126 (20% relative intensity), with major fragments observed at m/e 97 (88%), 69 (92%), and 41 (100%). acs.org This fragmentation provides a fingerprint for the specific derivative.

Electrospray ionization (ESI), often coupled with time-of-flight (TOF) mass analyzers, is commonly used for the analysis of polar BCP derivatives, such as carboxylic acids. acs.org The technique typically observes the protonated molecule [M+H]⁺.

Compound/Derivative TypeIonization MethodObserved Ions (m/z)Key FindingsReference
BCP DerivativeMass Spectrum126 (Parent), 97, 69, 57, 53, 41, 39, 29, 27Characteristic fragmentation pattern with base peak at m/z 41. acs.org
4-Methyl-4-hepten-3-one (related compound analysis)Mass Spectrum126 (Parent), 97, 69, 57, 41Fragmentation data for a related unsaturated ketone. acs.org
1-Fluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane (C₆H₉FO)HRMS (ESI-TOF)[M+H]⁺ calcd: 117.0716; found: 117.0712Accurate mass confirms elemental composition. acs.org
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (C₇H₈O₄)HRMS (ESI-TOF)[M+H]⁺ calcd: 157.0501; found: 157.0508Accurate mass confirms elemental composition. acs.org
1-Fluoro-3-carboxy-bicyclo[1.1.1]pentane (C₆H₇FO₂)HRMS (ESI-TOF)[M+H]⁺ calcd: 130.0430; found: 130.0432Accurate mass confirms elemental composition. acs.org

Other Spectroscopic Methods (e.g., Luminescence Spectroscopy for BCP-Containing Coordination Polymers)

Beyond standard structural elucidation techniques, other spectroscopic methods provide insight into the electronic and photophysical properties of materials incorporating BCP scaffolds. Luminescence spectroscopy, in particular, is valuable for studying BCP-containing coordination polymers.

Researchers have synthesized lanthanide coordination polymers using 1,3-bis(diphenylphosphoryl)bicyclo[1.1.1]pentane as a rigid, linear linker. researchgate.netresearchgate.netacs.org A series of isostructural layered network polymers with the general formula Ln(1)1.5(NO3)3 (where Ln is a lanthanide) were prepared and studied. researchgate.netresearchgate.net The investigation of these materials by luminescence spectroscopy helps to understand their potential applications in areas like photonic materials. hokudai.ac.jp For example, a europium-based coordination polymer created with BCP ligands exhibited a unique octa-coordination at the metal center, a feature that could be useful for developing luminescent materials. hokudai.ac.jp

The study of these coordination polymers often includes thermal analysis and powder X-ray diffraction (PXRD) to complement the spectroscopic data. researchgate.netresearchgate.net The combination of these techniques allows for a comprehensive understanding of the structure-property relationships in these advanced materials.

Theoretical and Computational Chemistry Studies of Bicyclo 1.1.1 Pentane Systems

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of highly strained systems like BCPs. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide detailed insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely employed computational method for predicting the geometry and electronic properties of BCP derivatives. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large and complex molecules. DFT calculations have been used to optimize the geometries of various BCP derivatives, providing data on bond lengths, bond angles, and dihedral angles. researchgate.net

For instance, DFT calculations have been instrumental in studying the consequences of introducing substituents onto the BCP core. These calculations can predict how the strained framework adjusts to the electronic demands of different functional groups. Furthermore, DFT is used to calculate molecular electrostatic potentials on BCP surfaces, which helps in understanding and predicting non-covalent interactions that are critical for drug design. researchgate.net

Table 1: Selected Calculated Geometrical Parameters for Bicyclo[1.1.1]pentane and [1.1.1]Propellane.
CompoundParameterCalculated Value (MP2/cc-pVTZ)Experimental Value
Bicyclo[1.1.1]pentaneC1-C3 Distance187.5 pm187.4 ± 4 pm
C1-C2 Distance155.0 pm155.7 ± 2 pm
[1.1.1]PropellaneC1-C3 Distance159.7 pm159.3 - 160.5 pm
C1-C2 Distance151.7 pm152.2 - 152.5 pm

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate energetic and structural information. These methods are used to calculate potential energy surfaces and thermochemical data, such as heats of formation and strain energies. proquest.comscispace.com The strain energy of the parent BCP hydrocarbon has been estimated to be between 65 and 68 kcal/mol. researchgate.netnih.govacs.org

High-level composite ab initio methods like W1, W2, and G3 theories have been applied to BCP and related molecules to achieve sub-kcal/mol accuracy for thermochemical data. scispace.comresearchgate.net These calculations help to quantify the energetic consequences of the severe bond angle distortion inherent in the BCP cage. For example, G3 theory calculations have been used alongside experimental data to determine the bridgehead C-H bond dissociation energy (BDE) of a BCP derivative, revealing it to be exceptionally strong. researchgate.net

Analysis of Electronic Structure and Bonding

The unique geometry of the BCP skeleton leads to unconventional bonding arrangements, which have been extensively analyzed using computational methods.

The carbon atoms in the BCP core exhibit hybridization that deviates significantly from the ideal sp³, sp², or sp hybridization found in simpler organic molecules. Analysis based on ¹J C-H coupling constants and supported by calculations indicates that the orbitals of the bridgehead carbons used for substituent bonding have high s-character. nih.gov For the parent BCP, the bridgehead carbon orbitals are described as sp², while the bridge methylene (B1212753) carbon orbitals are sp².⁵. nih.gov

This increased s-character has significant chemical consequences. It imparts a net electron-withdrawing effect to the bicyclopentyl (B158630) fragments and contributes to the high homolytic bond dissociation energy of BCP C-H bonds. nih.gov In a study of a bridgehead BCP-amine, it was noted that increasing ring strain enhances the s-character of the C-N bond, with the bridgehead carbon approaching sp² hybridization. nih.gov

The chemistry of BCPs is intrinsically linked to their most common precursor, [1.1.1]propellane. findaphd.com This molecule is characterized by a highly unusual central C1-C3 bond, where the bridgehead carbons have an "inverted" tetrahedral geometry. wikipedia.org The nature of this bond has been a subject of considerable theoretical debate.

Computational studies have described the central bond in [1.1.1]propellane not as a conventional covalent bond but as a "charge-shift bond". wikipedia.orgresearchgate.net This type of bonding is characterized by a significant contribution from covalent-ionic resonance structures. The high strain energy of [1.1.1]propellane, estimated at 102 kcal/mol, is largely attributed to this central bond. wikipedia.org The facile cleavage of this bond via radical or nucleophilic addition is the primary method for synthesizing the BCP scaffold, transforming the central propellane bond into the transannular space between the bridgehead carbons of the resulting BCP. nih.govfindaphd.com

Reaction Pathway and Energetic Profiling

Computational chemistry is a powerful tool for mapping the reaction pathways and calculating the associated energy barriers for reactions involving BCP systems. This is particularly valuable for understanding the mechanisms of the formation and functionalization of these strained molecules.

DFT calculations have been used to model the energetic profile of the atom transfer radical addition (ATRA) reaction to [1.1.1]propellane to form BCPs. For the addition of a pyridyl radical, the initial strain-relieving addition to the propellane was found to be highly exergonic (ΔG = -26.3 kcal/mol), with a subsequent rate-limiting propagation step having a calculated activation barrier (ΔG‡) of 11.8 kcal/mol. acs.org

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “2,3-Dichlorobicyclo[1.1.1]pent-1-ene.” There is a significant lack of specific published research, experimental data, and computational studies for this particular chemical compound.

The structure implied by the name, a bicyclo[1.1.1]pentane with a double bond at one of the bridgehead carbons (a bridgehead olefin), suggests that the molecule would be exceedingly strained and highly unstable. Research on related, less complex bicyclo[1.1.1]pentene systems indicates they are typically transient intermediates that rapidly rearrange into more stable structures.

For instance, computational studies on the closely related 3-chlorobicyclo[1.1.1]pent-1-yl-chlorocarbene show that it rearranges with a very low activation barrier to a highly reactive, pyramidalized bridgehead olefin, which itself is prone to further immediate rearrangement. researchgate.net This high reactivity and instability likely preclude the isolation and detailed study of a compound like "this compound," explaining the absence of data required to fulfill the detailed outline provided in your request.

Consequently, information regarding its specific activation barriers, transition state structures, dedicated mechanistic probes, and a quantitative strain energy analysis is not available in the reviewed literature. To provide an article on this topic would require speculation beyond what is scientifically documented and would not meet the standard of accuracy.

Applications in Molecular Design and Advanced Materials Chemistry

Role as Structural Motifs and Isosteres in Chemical Scaffolds

The rigid, three-dimensional structure of the BCP core makes it an attractive motif for constructing complex molecular architectures. Its linear geometry has been exploited to create rigid linkers in various chemical scaffolds.

Bicyclo[1.1.1]pentanes are recognized as important motifs in contemporary drug design, often serving as linear spacer units. researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua This application stems from their rigid, rod-like structure, which can effectively separate functional groups at a defined distance and geometry. The dimensions of the BCP cage have been compared to other linear bioisosteres, highlighting its utility in creating well-defined molecular frameworks. nih.gov The use of BCPs as spacers can lead to improved pharmacokinetic profiles in drug candidates. researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua

A significant area of application for the BCP scaffold is as a bioisosteric replacement for other chemical groups, most notably the para-substituted phenyl ring. researchgate.netacs.orgthieme-connect.comresearchgate.netnih.govchemrxiv.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a flat, aromatic phenyl ring with a three-dimensional, saturated BCP cage can lead to significant improvements in the physicochemical properties of a drug candidate. thieme-connect.comresearchgate.netnih.govnih.gov These improvements can include enhanced aqueous solubility, metabolic stability, and passive permeability, while reducing non-specific binding associated with aromaticity. researchgate.netnih.govresearchgate.net The BCP moiety has also been considered as a bioisostere for tert-butyl groups and alkynes. researchgate.netthieme-connect.com This strategy has been successfully employed in the design of potent and orally active γ-secretase inhibitors, where the BCP core was found to be superior to conventional phenyl ring replacements in achieving an optimal balance of properties. nih.gov

Original MoietyBCP Bioisostere ApplicationReference
para-substituted phenyl ringReplacement in a γ-secretase inhibitor led to improved solubility and permeability. nih.gov
Phenyl ringUsed as a replacement in LpPLA2 inhibitors, positively impacting the physicochemical profile. acs.orgnih.gov
Phenyl ring, tert-butyl group, alkynesGeneral bioisosteric replacement to improve drug-like properties. researchgate.netthieme-connect.comresearchgate.net

Ligand Design and Coordination Chemistry

The unique geometry of the BCP scaffold has also been leveraged in the design of novel ligands for coordination chemistry, leading to the formation of interesting metal complexes and coordination polymers.

Researchers have developed methods for synthesizing diphosphine ligands based on the BCP motif. nih.govresearchgate.netchemrxiv.orghokudai.ac.jp These BCP-based diphosphines can be considered as isosteres of 1,4-bis(diphenylphosphino)benzenes. nih.govresearchgate.netchemrxiv.org A versatile method for creating a variety of BCP-based diphosphine ligands with different substituents has been reported, which greatly expands their potential utility. hokudai.ac.jp The synthesis often involves the ring-opening of [1.1.1]propellane, a precursor to the BCP core. researchgate.netnih.govresearchgate.netchemrxiv.org These straight-shaped BCP ligands differ from other diphosphine ligands that typically cause chelation to a single metal center, as the BCP framework can bridge two different metal atoms. hokudai.ac.jp

BCP-based ligands have been successfully integrated into coordination polymers. For instance, BCP-diphosphine derivatives have been used to generate europium-based coordination polymers. nih.govresearchgate.netchemrxiv.orghokudai.ac.jp The unique structure of the BCP ligand can lead to novel coordination geometries, such as an octa-coordination environment for the europium center, which may be useful for creating luminescent photonic materials. hokudai.ac.jp Additionally, the reaction of 1,3-bis(diphenylphosphoryl)bicyclo[1.1.1]pentane with lanthanide nitrates has been shown to produce a series of layered network coordination polymers. researchgate.netresearchgate.netmuni.cz

Metal CenterBCP Ligand TypeResulting StructurePotential ApplicationReference
Europium (Eu)DiphosphineCoordination PolymerLuminescent photonic materials nih.govresearchgate.netchemrxiv.orghokudai.ac.jp
Gold (Au)DiphosphineStraight-shaped complex- nih.govresearchgate.nethokudai.ac.jp
Lanthanides (Ce, Pr, Nd, Eu, Tb, Er, Yb, Lu)Bis(diphenylphosphoryl)Layered network coordination polymers- researchgate.netresearchgate.netmuni.cz

Building Blocks for Complex Chemical Architectures

The BCP core is increasingly being used as a fundamental building block for the synthesis of more complex chemical structures. Its rigid and well-defined three-dimensional shape provides a predictable scaffold upon which to build larger molecules. Syntheses of BCP-derived azides and terminal alkynes have been described, positioning them as valuable substrates for click chemistry reactions. researchgate.netenamine.net This makes them promising building blocks for applications in medicinal, combinatorial, and bioconjugate chemistry. researchgate.netenamine.net The development of methods to create synthetically versatile BCP boronates further expands the utility of BCPs as building blocks. researchgate.net

Incorporation into Porphyrinoids and Calixnih.govpyrrole Analogues

The integration of rigid scaffolds like BCP into larger macrocyclic structures such as porphyrinoids and calixpyrroles has been a subject of interest for creating novel molecular receptors and functional materials. Research has demonstrated the successful incorporation of BCP units into these complex architectures.

A two-step approach has been developed to synthesize versatile BCP derivatives using Grignard reagents, which then allows for their incorporation into tetrapyrrolic macrocycles. researchgate.net This methodology has led to the creation of a new class of calix rsc.orgpyrrole (B145914) analogues where two of the bridging methylene (B1212753) groups are replaced by BCP units. researchgate.netresearchgate.net In these structures, the pyrrole rings can adopt a 1,3-alternate or αβαβ conformation. researchgate.net The presence of electron-withdrawing groups at the bridgehead positions of the BCP unit can also lead to the formation of a doubly N-confused system. researchgate.netbohrium.com

Furthermore, the synthesis of BCP-appended porphyrins has been successfully achieved. acs.org These hybrid molecules are of interest for their potential applications in materials science and as tools to study fundamental chemical processes, owing to the unique electronic and structural features imparted by the BCP moiety. acs.orgtcd.ie The rigid nature of the BCP linker can enforce a specific distance and orientation between multiple porphyrin units, which is a desirable feature for studying energy and electron transfer processes. semanticscholar.org The synthesis of these complex molecules often involves the preparation of functionalized BCP building blocks that can then be coupled to the porphyrin core. acs.org

While these studies focus on the saturated BCP core, the introduction of a bridgehead double bond and chloro-substituents, as in "2,3-Dichlorobicyclo[1.1.1]pent-1-ene," would be expected to significantly modulate the electronic properties and reactivity of the resulting porphyrinoid or calixpyrrole conjugate. The chloro groups could serve as handles for further functionalization through cross-coupling reactions.

Table 1: Examples of BCP-Containing Porphyrinoids and Calix rsc.orgpyrrole Analogues

Compound ClassSynthetic StrategyKey Structural FeaturePotential ApplicationReference(s)
BCP-Calix rsc.orgpyrrole AnaloguesReaction of BCP-di-Grignard reagent with pyrrole derivativesTwo methylene bridges replaced by BCP unitsAnion recognition, molecular sensing researchgate.net, researchgate.net
BCP-Appended PorphyrinsCoupling of functionalized BCPs to porphyrin precursorsBCP unit acts as a rigid linker or substituentMaterials science, photodynamic therapy acs.org, semanticscholar.org
Doubly N-Confused BCP-Calix rsc.orgpyrrolesUse of BCPs with electron-withdrawing groupsFormation of an N-confused pyrrole within the macrocycleNovel ligand design researchgate.net, bohrium.com

Generation of Diversified Structural Scaffolds via Strain-Release

The significant ring strain inherent in the bicyclo[1.1.1]pentane skeleton and its precursors, particularly [1.1.1]propellane, is a powerful driving force for a variety of chemical transformations that lead to structurally diverse molecules. acs.org This strain-release reactivity allows for the controlled cleavage of the central C-C bond to generate new and complex molecular frameworks. nih.gov

The addition of radicals to [1.1.1]propellane is a common strategy to generate 1,3-disubstituted BCPs. nih.gov This approach has been utilized to synthesize a wide range of functionalized BCPs, including those with halogen substituents. nih.govrsc.org For instance, the reaction of [1.1.1]propellane with alkyl halides in the presence of a radical initiator provides access to 1-halo-3-alkyl-bicyclo[1.1.1]pentanes. nih.gov These halogenated BCPs are valuable intermediates that can be further functionalized via cross-coupling reactions. nih.gov

More complex transformations involving strain-release have also been developed. For example, a halogen-bond-assisted radical addition to 1-vinylbicyclo[1.1.1]pentanes, followed by a strain-release-driven C-C bond cleavage, generates a strained cyclobutylmethyl radical. rsc.orgrsc.org This intermediate can then be trapped to form a variety of polyfluoroalkylated cyclobutane (B1203170) skeletons. rsc.orgrsc.org Such strategies highlight the potential of using the strain within the BCP core to access other strained ring systems.

The hypothetical "this compound" possesses a highly strained bridgehead double bond, which would be exceptionally reactive towards strain-release reactions. It is anticipated that this compound could undergo a variety of cycloaddition and ring-opening reactions to generate novel and diverse structural scaffolds. The chloro-substituents would likely influence the regioselectivity of these reactions and provide synthetic handles for subsequent modifications.

Table 2: Strain-Release Reactions for Scaffold Diversification

PrecursorReagent(s)Product TypeKey TransformationReference(s)
[1.1.1]PropellaneAlkyl Halides, Radical Initiator1-Halo-3-alkyl-bicyclo[1.1.1]pentanesRadical addition and ring-opening nih.gov, rsc.org
1-Vinylbicyclo[1.1.1]pentanesPolyfluoroalkyl IodidesPolyfluoroalkylated CyclobutanesRadical addition and strain-release C-C cleavage rsc.org, rsc.org
Bicyclo[1.1.1]pentan-1-olsOrganohalides, Palladium CatalystMulti-functionalized CyclobutanonesC-C activation and coupling rsc.org

Potential in Polymer and Materials Science

The rigid-rod nature of the bicyclo[1.1.1]pentane unit makes it an attractive component for the construction of novel polymers and materials with unique properties. The incorporation of BCP units into polymer backbones can influence their thermal stability, crystallinity, and mechanical properties. researchgate.net

Acyclic diene metathesis (ADMET) polymerization has been employed to synthesize precision poly(1,3-bicyclo[1.1.1]pentane alkylene)s. researchgate.net These polymers, where BCP units are periodically placed along a polyethylene (B3416737) chain, exhibit higher thermal stability than linear polyethylene. researchgate.net The BCP moiety can act as a defect in the polyethylene crystal structure, thereby lowering the melting temperature. researchgate.net However, the incorporation of multiple, linked BCP units (a staffane moiety) can lead to new crystalline morphologies. researchgate.net

Furthermore, polymers derived from [1.1.1]propellane have been investigated. google.comcapes.gov.br The ring-opening polymerization of [1.1.1]propellane and its derivatives can lead to the formation of "[n]staffanes," which are oligomers and polymers consisting of repeating bicyclo[1.1.1]pentane units. google.com These materials are thermally stable and have high melting points. google.com

The presence of chloro-substituents, as in "this compound," would be expected to significantly impact the properties of any resulting polymers. Chlorine atoms can alter the polymer's solubility, thermal stability, and flame retardancy. acs.orgwitpress.com Moreover, the chloro-substituents could serve as sites for post-polymerization modification, allowing for the tuning of the material's properties. The high reactivity of the bridgehead double bond in "this compound" suggests that it could be a highly reactive monomer for various polymerization reactions, including ring-opening metathesis polymerization (ROMP), although the stability of such a monomer would be a significant challenge. nih.govrsc.orgbeilstein-journals.org

Table 3: BCP-Containing Polymers and Their Properties

Polymer TypeMonomer(s)Polymerization MethodKey PropertiesReference(s)
Poly(1,3-bicyclo[1.1.1]pentane alkylene)sα,ω-Diene monomers with BCP unitsADMETHigher thermal stability than polyethylene, tunable crystallinity researchgate.net
[n]Staffanes[1.1.1]Propellane derivativesRing-opening polymerizationHigh thermal stability, high melting points, rigid-rod structure google.com, capes.gov.br

Future Research Directions and Synthetic Challenges

Development of Novel Synthetic Routes to Functionalized BCPs

The synthesis of BCPs has evolved significantly, yet methods to construct highly substituted and unconventional derivatives like 2,3-Dichlorobicyclo[1.1.1]pent-1-ene are undeveloped. Research in this area would need to address several key challenges.

Accessing the Core Structure: A primary challenge is the construction of the bicyclo[1.1.1]pent-1-ene core itself, which is a highly unstable anti-Bredt olefin. chemistryworld.commasterorganicchemistry.com Traditional BCP syntheses often start from [1.1.1]propellane and proceed via radical or anionic additions to the central bond. researchgate.netthieme-connect.de A potential, albeit challenging, route could involve the dehydrohalogenation of a polysubstituted BCP, such as a 1,2,3-trichlorobicyclo[1.1.1]pentane. However, controlling the regioselectivity of elimination to form the desired bridgehead double bond would be a formidable task. Another avenue could be the reaction of a geminal dihalide with a reducing metal, a reaction known to produce carbenoids or alkenes depending on the substrate. libretexts.org

Bridge Functionalization: While functionalization at the bridgehead (C1 and C3) positions of BCPs is well-documented, derivatization of the bridge (C2) position is an emerging field fraught with challenges. researchgate.netnih.govresearchgate.net Introducing two chlorine atoms adjacent to the double bond presents further difficulties. A hypothetical route might involve the controlled halogenation of a pre-formed bicyclo[1.1.1]pent-1-ene, but the high reactivity and strain of this intermediate would likely lead to ring-opening or rearrangement. masterorganicchemistry.com Alternatively, a multi-step synthesis starting from a functionalized bicyclo[1.1.0]butane could be envisioned, followed by carbene insertion to build the BCP framework. researchgate.net

Post-Synthetic Modification: Once synthesized, the functionalization of This compound would be the next frontier. The development of selective C-H activation or cross-coupling reactions at the remaining C-H positions (C4 and C5) without disrupting the strained core would be a significant achievement, providing access to a diverse range of multi-substituted BCPs.

Potential Synthetic Strategy Key Challenge Relevant Precedent/Concept
Dehydrohalogenation of a 1,2,3-trichlorobicyclo[1.1.1]pentaneControlling regioselectivity; stability of the anti-Bredt product.Elimination reactions of vicinal dihalides. libretexts.org
Carbene insertion into a substituted bicyclo[1.1.0]butaneSynthesis of the required bicyclo[1.1.0]butane precursor.Known BCP synthesis from bicyclo[1.1.0]butanes. researchgate.net
Electrophilic addition to a bicyclo[1.1.1]pentyne derivativeSynthesis of the highly strained alkyne precursor.Electrophilic addition to alkynes.

Exploration of Unprecedented Reactivity Patterns of this compound

The unique structure of This compound —a pyramidalized olefin with electron-withdrawing groups—suggests a rich and unexplored reactivity profile. Future research should focus on harnessing this reactivity.

Cycloaddition Reactions: The strained double bond is expected to be highly reactive in cycloadditions. It would be a potent dienophile in Diels-Alder reactions or could undergo [2+2] cycloadditions with various alkenes and alkynes. The influence of the vicinal chloro-substituents on the stereochemical and electronic outcomes of these reactions would be a key area of investigation.

Nucleophilic and Electrophilic Additions: The electron-withdrawing nature of the chlorine atoms would render the double bond electron-deficient, making it susceptible to attack by nucleophiles. Conversely, the high strain energy released upon reaction could still allow for reactions with electrophiles. liverpool.ac.uk The electrophilic activation of [1.1.1]propellane using halogen bond donors to react with weak nucleophiles provides a conceptual basis for exploring such pathways. liverpool.ac.ukd-nb.info

Transition Metal-Catalyzed Reactions: The strained C=C bond could readily coordinate to transition metals, opening pathways for novel catalytic transformations. This could include hydrogenations, metathesis reactions, or cross-coupling processes that functionalize the olefinic carbons, potentially displacing the chlorine atoms.

Rearrangement Chemistry: Given the immense strain within the molecule, studies into its thermal and photochemical stability and potential for skeletal rearrangements would be crucial. Such studies could reveal pathways to other complex carbocyclic frameworks.

Advanced Computational Studies for Predictive Design

Given the likely instability and synthetic difficulty of This compound , in silico studies are not just beneficial but essential for guiding experimental efforts.

Structural and Stability Analysis: Density Functional Theory (DFT) calculations will be critical to predict the molecule's ground-state geometry, strain energy, and kinetic stability. These calculations can help determine whether the molecule can exist as a stable, albeit reactive, entity or if it is merely a transient intermediate. Comparing its calculated properties to known bridgehead olefins would provide valuable context. masterorganicchemistry.com

Predicting Reactivity: Computational modeling can be used to map the potential energy surfaces for various reactions, such as cycloadditions or rearrangements. This can predict reaction barriers and thermodynamic driving forces, allowing researchers to prioritize the most promising experimental avenues. For instance, DFT can elucidate the frontier molecular orbitals (HOMO-LUMO) to predict how the molecule will interact with different reagents.

Spectroscopic Characterization: Predicting spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies) through computation will be invaluable for the identification and characterization of this elusive molecule should it be synthesized.

Computational Target Methodology Objective
Strain Energy & StabilityDFT, Ab initio methodsTo assess the feasibility of synthesis and isolation.
Reaction PathwaysTransition State Searching (DFT)To predict reactivity and guide experimental design.
Spectroscopic PropertiesGIAO-NMR, Frequency CalculationsTo aid in the characterization of the target molecule.

Integration of BCP Units into Next-Generation Molecular Systems

While the primary focus is on fundamental synthesis and reactivity, the long-term vision involves leveraging the unique properties of the This compound motif.

Novel Bioisosteres: The 1,3-disubstituted BCP is a successful mimic of a para-substituted benzene (B151609) ring. acs.orgnih.gov The 2,3-disubstituted pattern of this target molecule, however, presents different substituent vectors. This could make it a potential bioisostere for ortho- or meta-substituted arenes, an area where effective three-dimensional mimics are still needed. researchgate.net The chlorine atoms also provide handles for further functionalization or can be used to modulate electronic properties.

Materials Science Applications: The rigid, rod-like nature of the BCP core is valuable in materials science for creating molecular linkers. researchgate.net The unique substitution pattern and inherent reactivity of This compound could be exploited to create novel polymers or crystalline materials with tailored electronic and physical properties. The reactive olefin could serve as a monomer unit for polymerization or as a site for post-synthetic modification within a larger framework.

Synthetic Building Blocks: If synthetic routes can be established, This compound could serve as a versatile building block for accessing a wide array of complex, multi-substituted bicyclic systems through its diverse predicted reactivity.

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